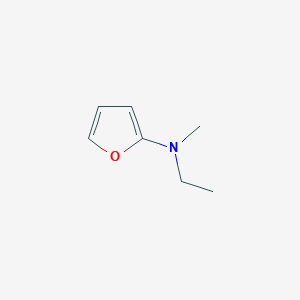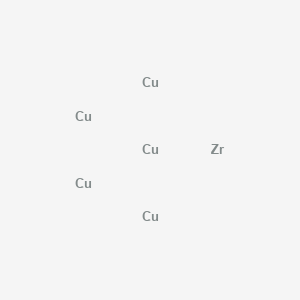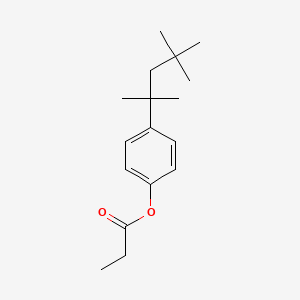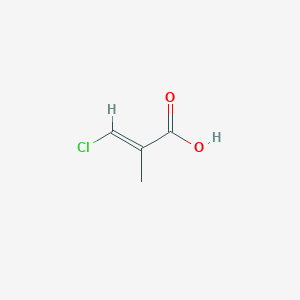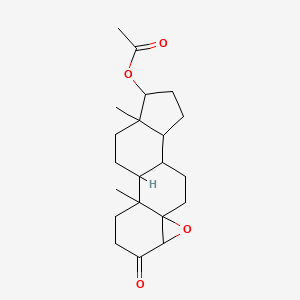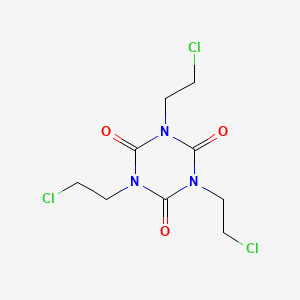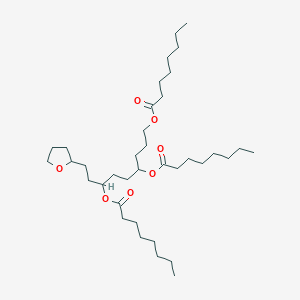
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C33H60O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone, with three octanoate ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate typically involves the esterification of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or ethers, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tributanoate
Uniqueness
Compared to similar compounds, 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate has longer ester chains, which can influence its physical properties, such as solubility and melting point. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.
Eigenschaften
CAS-Nummer |
5453-34-9 |
|---|---|
Molekularformel |
C37H68O7 |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
[4,7-di(octanoyloxy)-9-(oxolan-2-yl)nonyl] octanoate |
InChI |
InChI=1S/C37H68O7/c1-4-7-10-13-16-23-35(38)42-31-20-22-33(43-36(39)24-17-14-11-8-5-2)28-29-34(27-26-32-21-19-30-41-32)44-37(40)25-18-15-12-9-6-3/h32-34H,4-31H2,1-3H3 |
InChI-Schlüssel |
HVHIBEABFIOHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


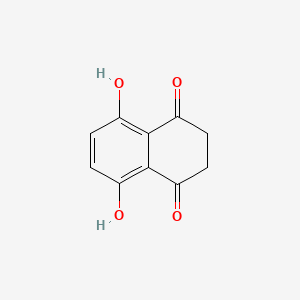
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
